

# Application Note: LC-MS/MS Quantification of Captopril Disulfide in Human Plasma

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Compound of Interest		
Compound Name:	Captopril disulfide	
Cat. No.:	B1668295	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Captopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and congestive heart failure.[1] In biological matrices like plasma, the thiol group of captopril is susceptible to oxidation, leading to the formation of various disulfide metabolites, primarily **captopril disulfide**, a dimer of the parent drug.[1][2] This disulfide can also form conjugates with endogenous thiol compounds such as cysteine and plasma proteins.[1] Since the disulfide metabolites can be converted back to the active parent drug in vivo, they may act as a reservoir, contributing to a longer duration of action.[1] Therefore, accurate quantification of total captopril, which includes the free drug and its disulfide forms, is crucial for pharmacokinetic, bioavailability, and bioequivalence studies. This application note details a robust and sensitive LC-MS/MS method for the determination of total captopril in human plasma by quantitatively reducing **captopril disulfide** to captopril prior to analysis.

### **Principle of the Method**

The analytical strategy involves measuring "total captopril" to account for the readily reversible disulfide metabolite. Plasma samples containing captopril and **captopril disulfide** are treated with a reducing agent, dithiothreitol (DTT), which quantitatively converts the disulfide dimer and other disulfide conjugates back into the parent captopril molecule.[1][3] Following the reduction, a simple and rapid protein precipitation step is employed to extract the analyte and the internal standard (IS) from the plasma matrix.[3] The resulting supernatant is then analyzed using a



reversed-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Quantification is achieved by multiple reaction monitoring (MRM) in positive ion electrospray ionization mode.[3][4]

# **Experimental Protocols Materials and Reagents**

- Analytes: Captopril (Reference Standard), Captopril Disulfide (Reference Standard)
- Internal Standard (IS): Rosuvastatin or Enalapril Maleate
- Chemicals: Methanol (HPLC Grade), Acetonitrile (HPLC Grade), Formic Acid (LC-MS Grade), Dithiothreitol (DTT), Deionized Water
- Biological Matrix: Drug-free human plasma (with K2-EDTA as anticoagulant)

#### Instrumentation

- LC System: Waters Acquity UPLC™ or equivalent system.[3]
- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ) equipped with an electrospray ionization (ESI) source.[3][4]

## Preparation of Stock Solutions, Calibration Standards, and QC Samples

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of Captopril and the Internal Standard in methanol.
- Working Solutions: Prepare serial dilutions of the Captopril stock solution with methanol to create working solutions for calibration standards (CS) and quality control (QC) samples.
   Prepare a separate working solution for the Internal Standard (e.g., 3 μg/mL).[3]
- Calibration Standards (CS): Spike 450 μL of blank human plasma with 50 μL of the appropriate Captopril working solutions to achieve final concentrations ranging from 10 to 2000 ng/mL.[3]



 Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: low (QCL, 30 ng/mL), medium (QCM, 800 ng/mL), and high (QCH, 1600 ng/mL).[3]

### **Plasma Sample Preparation Protocol**

- Pipette 500 μL of plasma sample (unknown, CS, or QC) into a clean microcentrifuge tube.[3]
- Add 50 μL of the Internal Standard working solution (e.g., 3 μg/mL Rosuvastatin).[3]
- Add 50 μL of a freshly prepared 200 mM DTT solution in water.[3]
- Add 50 μL of 1% formic acid in water.[3]
- Vortex the mixture for 30 seconds.[3]
- Add 1500 μL of methanol to precipitate plasma proteins.[3]
- Vortex the mixture vigorously for 60 seconds.[3]
- Centrifuge the tubes at 3000 rpm for 7 minutes to pellet the precipitated proteins.[3]
- Carefully transfer the clear supernatant to an autosampler vial.
- Inject 10 μL of the supernatant into the LC-MS/MS system.[3]

## Data Presentation LC-MS/MS Method Parameters

The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection.

Table 1: Liquid Chromatography Conditions



Parameter	Value	Reference
LC System	Waters Acquity UPLC	[3]
Column	Acquity UPLC BEH shield RP C18, 1.7 μm, 2.1 x 150 mm	[3]
Mobile Phase A	Water with 0.1% Formic Acid	[3]
Mobile Phase B	Methanol with 0.1% Formic Acid	[3]
Gradient	10% B for 1 min, then ramp to 95% B	[3]
Flow Rate	0.3 mL/min	[3]
Column Temp.	25 °C (Room Temperature)	[3]
Injection Vol.	10 μL	[3]

| Run Time | 3 min |[3] |

Table 2: Mass Spectrometry Conditions

Parameter	Value	Reference
MS System	Triple Quadrupole Mass Spectrometer	[3][4]
Ionization Mode	Electrospray Ionization (ESI), Positive	[1][4]
MRM Transitions		
Captopril	m/z 218.1 → 116.1	[3]
	or m/z 218.0 → 171.6	[4]
Rosuvastatin (IS)	m/z 482.2 → 258.17	[3]
Dwell Time	0.5 s	[1]
Cone Voltage	23.2 V (Captopril)	[1]



| Collision Energy | 15 eV (Captopril) |[1] |

#### **Method Validation Summary**

The method was validated according to established guidelines, and the results are summarized below.

Table 3: Quantitative Performance Characteristics

Parameter	Result	Reference
Linearity Range	10 – 2000 ng/mL	[3]
Lower Limit of Quantification (LLOQ)	10 ng/mL	[3]
Inter-day Precision (%RSD)	< 10.1%	[4]
Inter-day Accuracy (% Bias)	90.16% to 96.18%	[4]

| Recovery | Consistent and reproducible |[3] |

## **Mandatory Visualizations**

Caption: Experimental workflow for total captopril quantification.

Caption: Analytical strategy for measuring total captopril.

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